1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea is a complex organic compound that features a benzodioxole and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and benzothiadiazole intermediates, followed by their coupling through a urea linkage. Common reagents and conditions might include:
Reagents: Isocyanates, amines, catalysts.
Conditions: Controlled temperature, inert atmosphere, solvent selection.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s stability.
Substitution: Replacement of functional groups, modifying the compound’s reactivity.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with altered chemical and physical properties.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzyme functions.
Modulating signaling pathways: Affecting cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea: Unique due to its specific functional groups and structure.
Other Benzodioxole Compounds: Share the benzodioxole moiety but differ in other functional groups.
Other Benzothiadiazole Compounds: Share the benzothiadiazole moiety but differ in other functional groups.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-10-6-13-14(21(3)27(23,24)20(13)2)8-12(10)19-17(22)18-11-4-5-15-16(7-11)26-9-25-15/h4-8H,9H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYMMLQYJPQOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NC3=CC4=C(C=C3)OCO4)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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